Product packaging for Uranium hexafluoride(Cat. No.:CAS No. 11133-71-4)

Uranium hexafluoride

Cat. No.: B3417674
CAS No.: 11133-71-4
M. Wt: 352.0193 g/mol
InChI Key: SANRKQGLYCLAFE-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Modern Nuclear Energy Systems

Uranium hexafluoride (UF6) is a critical intermediate in the front-end of the nuclear fuel cycle, primarily serving as the feedstock for uranium enrichment processes. wikipedia.orgiaea.orgnrc.govorano.groupwnti.co.ukdiis.dknumberanalytics.com Natural uranium, as mined and milled into yellowcake (uranium oxide concentrate), contains only about 0.7% of the fissile isotope Uranium-235 (U-235). iaea.orgworld-nuclear.orgeia.gov For most nuclear power reactors to sustain a chain reaction, this concentration must be increased to between 3% and 5% U-235. wnti.co.ukdiis.dkworld-nuclear.orgeia.govenergy.govworld-nuclear.org UF6's volatility, allowing it to exist as a gas at relatively low temperatures and pressures, makes it ideally suited for the physical separation processes employed in enrichment, namely gaseous diffusion and gas centrifuges. wikipedia.orgwnti.co.ukworld-nuclear.orgenergy.govacademie-sciences.frnrc.gov

Following enrichment, the enriched UF6 is converted into uranium dioxide (UO2) powder, which is then fabricated into fuel pellets and assembled into fuel rods and fuel assemblies for use in nuclear reactors. orano.groupwnti.co.ukworld-nuclear.orgeia.govenergy.govworld-nuclear.orgacademie-sciences.frnrc.govenec.gov.aeiaea.orgneimagazine.com The enrichment process also generates depleted this compound (DUF6) as a significant byproduct, which requires careful management and storage. wikipedia.orgnrc.gov Furthermore, UF6 has been utilized in advanced reprocessing methods, such as fluoride (B91410) volatility, and is being explored as a potential recycled product in next-generation nuclear fuel cycles. wikipedia.orgenergytech.com

Historical Trajectories of UF6 Utilization in Nuclear Technologies

The strategic importance of this compound was established early in the development of nuclear technology, particularly during the Manhattan Project. Its role in uranium enrichment was crucial for producing fissile material for both nuclear weapons and early nuclear power research. taylorandfrancis.comthechemicalengineer.com Historically, the gaseous diffusion process was the first widely implemented commercial method for uranium enrichment, relying heavily on UF6 as the working gas. wikipedia.orgenergy.govnrc.gov This process, while effective, was characterized by high energy consumption.

The advent and subsequent refinement of gas centrifuge technology, which also utilizes UF6, marked a significant shift, offering substantially greater energy efficiency and becoming the dominant enrichment method globally. wikipedia.orgwnti.co.ukworld-nuclear.orgenergy.govnrc.gov Earlier advanced reprocessing techniques, such as fluoride volatility, also involved UF6 in separating components from spent nuclear fuel. wikipedia.org

Evolution of Research Paradigms in UF6 Chemistry and Engineering

The research landscape surrounding this compound has evolved considerably since its initial applications. Early research paradigms were largely driven by the urgent requirements of the nuclear weapons programs, focusing on the synthesis, purification, and safe handling of UF6. taylorandfrancis.comthechemicalengineer.com As nuclear energy transitioned towards civilian power generation, research priorities shifted towards optimizing the efficiency and safety of UF6 enrichment processes, particularly with the ascendancy of gas centrifuge technology. wikipedia.orgwnti.co.ukworld-nuclear.orgenergy.gov

Data Tables

Table 1: Key Physical and Chemical Properties of this compound (UF6)

PropertyValueNotes
Molecular FormulaUF6 wikipedia.orgosti.gov
Molar Mass352.02 g/mol wikipedia.org
AppearanceColorless solid wikipedia.org
Triple Point64 °C (147 °F; 337 K) and 152 kPa (1.5 atm) wikipedia.org This point is close to ambient conditions, facilitating phase transitions with minimal energy input.
Sublimation Point56.5 °C (133.7 °F; 329.6 K) at 1 atm wikipedia.org UF6 is a volatile solid that sublimes at atmospheric pressure.
Density (solid)5.09 g/cm³ wikipedia.org
Solubility in WaterHydrolyzesReacts vigorously with water to form corrosive hydrofluoric acid (HF) and uranyl fluoride (UO2F2). wikipedia.orgacademie-sciences.frtaylorandfrancis.comosti.gov
Corrosivity (B1173158)High (especially when moist)Forms hydrofluoric acid (HF) upon contact with moisture, necessitating specialized materials for handling. wikipedia.orgacademie-sciences.frtaylorandfrancis.com
Oxidizing PropertyMild oxidant wikipedia.org

Table 2: Comparison of Major Uranium Enrichment Technologies Utilizing UF6

FeatureGaseous DiffusionGas Centrifuge
PrincipleMolecular diffusion of UF6 gas through porous membranesCentrifugal force separating UF6 isotopes by mass difference
UF6 StateGaseousGaseous
Energy EfficiencyLow (requires vast amounts of electricity)High (significantly more energy efficient)
Historical UsePrimary commercial process in early nuclear programsDominant commercial enrichment technology today
Relative Energy UseApproximately 60 times more than gas centrifuges wikipedia.orgSignificantly less than gaseous diffusion wikipedia.org
Separative CapabilityLower per stageHigher per stage
Current StatusLargely obsolete in commercial usePrimary commercial enrichment technology
UF6 Feed RequirementHighLower
Historical SignificanceEnabled early nuclear weapons and power programsFacilitated widespread economic nuclear power generation

Compound Names Mentioned:

Compound Name Chemical Formula
This compound UF6
Uranium Tetrafluoride UF4
Uranium Dioxide UO2
Uranium Oxide Concentrate U3O8 (Yellowcake)
Uranyl Fluoride UO2F2
Hydrofluoric Acid HF
Uranium-235 U-235
Uranium-238 U-238
Plutonium Pu
Plutonium-239 Pu-239
Ammonium (B1175870) Uranyl Carbonate AUC

Structure

2D Structure

Chemical Structure Depiction
molecular formula F6U<br>UF6 B3417674 Uranium hexafluoride CAS No. 11133-71-4

Properties

IUPAC Name

hexafluorouranium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6FH.U/h6*1H;/q;;;;;;+6/p-6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANRKQGLYCLAFE-UHFFFAOYSA-H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

F[U](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F6U, UF6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name RADIOACTIVE MATERIAL, URANIUM HEXAFLUORIDE, FISSILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/14922
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name RADIOACTIVE MATERIAL, URANIUM HEXAFLUORIDE, NON-FISSILE OR FISSILE EXCEPTED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/14925
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name URANIUM HEXAFLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1250
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name uranium hexafluoride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Uranium_hexafluoride
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name uranium(VI) fluoride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Uranium(VI)_fluoride
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.0193 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Radioactive material, uranium hexafluoride, fissile appears as a colorless volatile white crystalline solid. Highly toxic and corrosive. Radioactive. Emits high energy rays which may be harmful and are detectable only by special instruments. Chemically irritates skin, eyes and mucous membranes. Used to make fuel for nuclear power plants., Radioactive material, uranium hexafluoride, non-fissile or fissile excepted appears as a colorless volatile radioactive crystalline solid. Highly toxic and corrosive. Radioactive. Emits high energy rays which may be harmful and are detectable only by special instruments. Chemically irritates skin, eyes and mucous membranes. Used to make fuel for nuclear power plants., Colorless to white crystals; [HSDB], COLOURLESS-TO-WHITE DELIQUESCENT CRYSTALS.
Record name RADIOACTIVE MATERIAL, URANIUM HEXAFLUORIDE, FISSILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/14922
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name RADIOACTIVE MATERIAL, URANIUM HEXAFLUORIDE, NON-FISSILE OR FISSILE EXCEPTED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/14925
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Uranium hexafluoride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1632
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name URANIUM HEXAFLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1250
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

56.5 °C sublimation point
Details Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 4-94
Record name URANIUM HEXAFLUORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Sol in liq chlorine and bromine. ... Sol in carbon tetrachloride, chloroform, and sym tetrachloroethane, Cl2CHCHCl2, which forms the most stable soln, extensive reaction occurring only after several days at room temp. Sol in fluorocarbons (C6F6 or C7F16) without reaction., Dissolves in nitrobenzene to give a dark red soln fuming in air., INSOL IN CARBON DISULFIDE, Reacts with water; soluble in carbon tetrachloride, chloroform, Solubility in water at 20 °C: reaction
Details Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 4-94
Record name URANIUM HEXAFLUORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 4-94
Record name URANIUM HEXAFLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1250
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

5.09 at 20.7 °C/4 °C; (liq): 3.595 at 70 °C, Relative density (water = 1): 5.1
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1757
Record name URANIUM HEXAFLUORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1757
Record name URANIUM HEXAFLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1250
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

12 at BP of uranium hexafluoride (Air= 1)
Details Mackison, F. W., R. S. Stricoff, and L. J. Partridge, Jr. (eds.). NIOSH/OSHA - Occupational Health Guidelines for Chemical Hazards. DHHS(NIOSH) Publication No. 81-123 (3 VOLS). Washington, DC: U.S. Government Printing Office, Jan. 1981., p. 2
Record name URANIUM HEXAFLUORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

115.0 [mmHg], 115 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 14.2
Details Cotton FA et al; Advanced Inorganic Chemistry. 6th ed. NY, NY: John Wiley and Sons, p. 1147 (1999)
Record name Uranium hexafluoride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1632
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Details Cotton FA et al; Advanced Inorganic Chemistry. 6th ed. NY, NY: John Wiley and Sons, p. 1147 (1999)
Record name URANIUM HEXAFLUORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Cotton FA et al; Advanced Inorganic Chemistry. 6th ed. NY, NY: John Wiley and Sons, p. 1147 (1999)
Record name URANIUM HEXAFLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1250
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Volatile white monoclinic crystalline solid, White crystalline solid, Deliquescent

CAS No.

7783-81-5, 11133-71-4, 12134-48-4
Record name RADIOACTIVE MATERIAL, URANIUM HEXAFLUORIDE, FISSILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/14922
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name RADIOACTIVE MATERIAL, URANIUM HEXAFLUORIDE, NON-FISSILE OR FISSILE EXCEPTED
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/14925
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Uranium hexafluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7783-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uranium hexafluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uranium fluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011133714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uranium fluoride (U2F9)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uranium hexafluoride
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/uranium-hexafluoride-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Uranium fluoride (U2F9)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Uranium hexafluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.116
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name URANIUM HEXAFLUORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name URANIUM HEXAFLUORIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1250
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

64.8 °C, 64.5 °C at 2 atm
Details Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 153
Record name Uranium hexafluoride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1632
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Details Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 153
Record name URANIUM HEXAFLUORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis and Conversion Methodologies of Uranium Hexafluoride

Industrial-Scale Production Pathways for UF₆ from Uranium Oxides

Industrial production of UF₆ from uranium oxides is a multi-stage process that ensures the high purity required for enrichment. The primary feed material is uranium ore concentrate (UOC), predominantly U₃O₈, which undergoes refining and chemical conversion.

The most common industrial route to UF₆ involves a two-stage fluorination process, starting with uranium oxides and progressing through intermediate uranium fluorides.

Conversion to Uranium Tetrafluoride (UF₄): The initial stage involves converting uranium oxides, typically uranium dioxide (UO₂), into uranium tetrafluoride (UF₄), often referred to as "green salt." This is primarily achieved through hydrofluorination reactions.

Uranium ore concentrate (U₃O₈) is first processed to produce uranium dioxide (UO₂). This often involves reduction with hydrogen: U₃O₈ + 2H₂ → 3UO₂ + 2H₂O

The UO₂ is then reacted with anhydrous hydrogen fluoride (B91410) (HF) at elevated temperatures, typically between 475°C and 540°C (900-1000°F), often in fluidized bed reactors. This reaction yields UF₄ and water: UO₂ + 4HF → UF₄ + 2H₂O

Alternatively, uranium trioxide (UO₃) can be reacted with HF to form uranyl fluoride (UO₂F₂), which is subsequently fluorinated to UF₆: UO₃ + 2HF → UO₂F₂ + H₂O UO₂F₂ + 5F₂ → UF₆ + O₂

Conversion of UF₄ to Uranium Hexafluoride (UF₆): The purified UF₄ is then reacted with elemental fluorine (F₂) at high temperatures to produce gaseous UF₆. This step is highly exothermic and is typically carried out in specialized reactors, such as fluidized bed reactors or flame towers.

The reaction is as follows: UF₄ + F₂ → UF₆

This fluorination reaction is highly exothermic, with a standard enthalpy change (ΔH°) of approximately -110.4 kJ/mole nrc.gov. Temperatures can range from around 425°C (800°F) in fluidized beds to as high as 1100°C in flame reactors nrc.govgoogle.comacademie-sciences.fr.

While direct fluorination of UF₄ is the dominant pathway, alternative methods, such as the catalyzed "Fluorox" process (UF₄ + O₂ → UF₆ + UO₂F₂), have been investigated but face challenges with catalyst poisoning iaea.org.

The efficiency and purity of UF₆ production are heavily influenced by reaction kinetics and thermodynamics.

Thermodynamics: The conversion of UF₄ to UF₆ is thermodynamically favorable and highly exothermic, necessitating careful temperature control to manage the reaction and prevent unwanted side reactions or material degradation nrc.govgoogle.com. UF₆'s triple point (64°C at 1.5 atm) is close to ambient conditions, allowing for phase transitions with minimal energy input, which is advantageous for enrichment processes google.com.

Purity and Yield: Achieving high purity UF₆ (typically >99.95%) requires meticulous impurity removal at various stages of the process world-nuclear.orginl.gov. Volatile impurities are managed through distillation and careful process control. The yield is optimized by ensuring complete conversion of UF₄ and minimizing losses of UF₆.

Deconversion Technologies for this compound

Depleted UF₆, a byproduct of the enrichment process, and enriched UF₆ destined for fuel fabrication, both require deconversion. Depleted UF₆ is converted into more stable, less hazardous forms like uranium trioxide (U₃O₈) or uranium tetrafluoride (UF₄) for long-term storage iaea.orgworld-nuclear.org. Enriched UF₆ is converted into uranium dioxide (UO₂) powder, the primary material for nuclear fuel pellets. Two main categories of deconversion processes exist: dry routes and wet (aqueous) routes.

The conversion of UF₆ to UO₂ is a critical step in preparing nuclear fuel. This process involves removing fluorine from the UF₆ molecule and forming the stable UO₂ oxide.

Dry conversion processes utilize gaseous reactions, often in fluidized bed reactors or rotary kilns, to transform UF₆ into UO₂ without the generation of significant liquid waste streams.

Process Description: These processes typically involve two main stages:

Hydrolysis: Gaseous UF₆ is reacted with dry water vapor (steam) at controlled temperatures (e.g., 150-250°C) to form solid uranyl fluoride (UO₂F₂) particles and hydrogen fluoride (HF) gas. UF₆(g) + 2H₂O(g) → UO₂F₂(s) + 4HF(g) google.comresearchgate.net

Pyrohydrolysis/Reduction: The UO₂F₂ intermediate is then subjected to pyrohydrolysis and reduction, typically by reacting it with steam and hydrogen gas at higher temperatures (around 700°C or higher) to produce UO₂ powder and HF. UO₂F₂ + H₂ → UO₂ + 2HF researchgate.netakjournals.comiaea.org

Key Parameters: Specific process parameters, such as UF₆ mass flow rate (75-130 kg/h ), water vapor flow rate (15-30 kg/h ), and reaction temperatures, are crucial for optimizing UO₂ product characteristics google.com. The molar ratio of steam to UF₆ can influence the morphology and size of the UO₂F₂ particles researchgate.net.

Advantages: A significant advantage of dry routes is the recovery of fluorine primarily as HF gas, which can be recycled or neutralized, thereby minimizing problematic liquid fluoride waste streams compared to wet processes akjournals.comiaea.org.

Wet processes involve reacting UF₆ in an aqueous medium, leading to the precipitation of intermediate uranium compounds that are subsequently converted to UO₂. The most established wet routes are the Ammonium (B1175870) Di-Uranate (ADU) and Ammonium Uranyl Carbonate (AUC) processes.

Ammonium Di-Uranate (ADU) Process:

Steps: UF₆ is first hydrolyzed with water to form an aqueous solution of uranyl fluoride (UO₂F₂) and hydrogen fluoride (HF). Aqueous ammonia (B1221849) (NH₃) is then added to precipitate ammonium diuranate ((NH₄)₂U₂O₇). The ADU precipitate is filtered, dried, calcined to uranium trioxide (UO₃), and finally reduced with hydrogen to UO₂ powder. UF₆ + H₂O → UO₂F₂/HF (aq) UO₂F₂/HF (aq) + NH₃ → ADU (precipitate) ADU → UO₃ → UO₂

Parameters: The hydrolysis can be performed with excess water google.com. Precipitation conditions, such as pH (3.0-4.0), temperature (30-40°C), and ammonia concentration, can be optimized for ADU powder characteristics iaea.org.

Drawbacks: This process generates a substantial volume of fluoride-containing liquid waste, posing disposal challenges akjournals.comiaea.orggoogle.comepo.org.

Ammonium Uranyl Carbonate (AUC) Process:

Steps: Similar to the ADU process, UF₆ is hydrolyzed. However, instead of ammonia, ammonium carbonate ((NH₄)₂CO₃) is used to precipitate ammonium uranyl carbonate (AUC). The AUC is then filtered, dried, calcined, and reduced to UO₂. UF₆ + H₂O → UO₂F₂/HF (aq) UO₂F₂/HF (aq) + (NH₄)₂CO₃ → AUC (precipitate) AUC → UO₂

Parameters: Optimal AUC precipitation is achieved with specific uranium concentrations (80-120 g/L) in the UO₂F₂ solution and ammonium carbonate concentrations (200-400 g/L), with a molar ratio of (NH₄)₂CO₃ to U typically between 5 and 9 nih.gov. The precipitation kinetics can follow second-order behavior nih.gov.

Advantages: The AUC route is considered advantageous due to fewer processing steps compared to ADU and produces UO₂ powder with desirable physical and chemical properties, making it suitable for HALEU (High-Assay Low-Enriched Uranium) materials researchgate.netnih.gov. It also results in lower residual fluorine content in the final UO₂ product nih.gov.

Uranium nitrate (B79036) (UN) solutions, often generated from reprocessing or purification steps, can also be processed via ADU or AUC routes, either directly or after conversion to UO₂F₂ researchgate.netakjournals.com.

Uranium Isotope Separation Technologies Employing Uranium Hexafluoride

Gaseous Diffusion Principles and Engineering Implementations

The gaseous diffusion process was the first industrially viable method for uranium enrichment. It leverages the principles of molecular diffusion, based on Graham's Law, which states that the rate of effusion of a gas is inversely proportional to the square root of its molecular mass. nrc.govwikipedia.orgwikipedia.orgun.orgscienceandglobalsecurity.org

Molecular Dynamics and Transport Phenomena in Porous Barriers

In gaseous diffusion, UF6 gas is forced under pressure through microporous membranes, often referred to as barriers. These barriers are engineered with extremely small pores, typically in the range of 10 to 25 nanometers, which are smaller than the mean free path of the UF6 molecules. wikipedia.orgun.orgscienceandglobalsecurity.org

The UF6 molecule containing the lighter 235U isotope (235UF6), with a molar mass of approximately 349.03 g/mol , moves at a slightly higher average velocity than the UF6 molecule containing the heavier 238U isotope (238UF6), with a molar mass of approximately 352.04 g/mol . wikipedia.org This slight difference in molecular velocity means that 235UF6 molecules have a marginally greater probability of passing through the pores of the barrier. Consequently, the gas that permeates the barrier becomes slightly enriched in 235U, while the gas that does not permeate is depleted. The theoretical separation factor for a single stage in gaseous diffusion is approximately 1.0043. wikipedia.orgwikipedia.orgscienceandglobalsecurity.org

The efficiency of the barrier material and its pore structure are critical. Barriers are typically constructed from materials like sintered nickel or aluminum, or specialized film-type barriers. wikipedia.org The process requires careful control of temperature and pressure to maintain UF6 in its gaseous phase and prevent leakage. wikipedia.org

Cascade Design and Optimization for Isotopic Enrichment

Due to the very small separation factor achieved in a single diffusion stage, a vast number of stages must be connected in series to achieve the desired level of 235U enrichment. This series arrangement is known as a cascade. wikipedia.orgosti.govwikipedia.orgscienceandglobalsecurity.orgnrc.govabacc.org.brieer.orgnumberanalytics.com Each stage in a gaseous diffusion cascade typically comprises a compressor (to restore pressure after passing through the barrier), a diffuser (containing the porous barrier), and a heat exchanger (to remove heat generated by compression). wikipedia.orgnrc.gov

The enriched stream from one stage is fed as input to the next stage in the cascade, progressively increasing the 235U concentration. The depleted stream from each stage is typically recycled back to an earlier stage in the cascade. wikipedia.orgun.orgnrc.govnumberanalytics.com A full cascade to achieve typical reactor-grade enrichment (3-5% 235U) requires thousands of stages, often around 1,400 stages. osti.govscienceandglobalsecurity.orgnrc.govieer.org The scale of these plants is immense, requiring vast amounts of energy due to the continuous operation of compressors and the need for cooling. wikipedia.orgsipri.org Optimization of cascade design, such as through "tapering" of flow rates, aims to improve efficiency and reduce energy consumption, though the fundamental energy intensity remains high. tandfonline.comwisc.edu

Gas Centrifuge Technology and Operational Dynamics

The gas centrifuge process has become the dominant technology for uranium enrichment worldwide due to its significantly higher efficiency and lower energy consumption compared to gaseous diffusion. wikipedia.orgnrc.govsipri.org It also utilizes UF6 as the working gas.

Aerodynamic Separation Mechanisms of UF6 Isotopologues

Gas centrifuges exploit the principle of centrifugal force to separate isotopes. Gaseous UF6 is introduced into a rapidly rotating cylindrical rotor. The immense centrifugal forces generated cause the heavier 238UF6 molecules to concentrate towards the outer wall of the rotor, while the lighter 235UF6 molecules concentrate closer to the central axis. wikipedia.orgufn.runrc.govornl.govwikipedia.org

This radial separation is further enhanced by an internal axial countercurrent flow (CCF) of gas within the centrifuge. This flow, often induced by scoops or thermal gradients, concentrates the 235U-enriched gas at one end of the rotor and the depleted 238U-enriched gas at the other. nrc.govornl.govwikipedia.orgresearchgate.net The efficiency of a single centrifuge stage is considerably higher than that of a gaseous diffusion stage, with separation factors typically ranging from 1.05 to 1.2, and in some advanced designs, even higher. wikipedia.orgnrc.govaip.org

Advanced and Emerging Isotope Separation Processes Utilizing UF6

Beyond diffusion and centrifugation, other methods have been explored and developed, often offering potential advantages in efficiency or selectivity.

Molecular Laser Isotope Separation (MLIS): MLIS utilizes precisely tuned lasers to selectively excite or dissociate UF6 molecules containing the desired isotope. chemeurope.comwikipedia.orgnrc.govoptica.organnualreviews.orggoogle.com Typically, an infrared laser (around 16 μm) is used to vibrationally excite 235UF6 molecules, making them more susceptible to dissociation by a second laser. chemeurope.comwikipedia.orgoptica.org This selective process can lead to the formation of uranium pentafluoride (UF5), which has low volatility and can be separated as a solid precipitate. wikipedia.orgnrc.govoptica.org MLIS operates in a cascade setup, similar to gaseous diffusion, and requires cooling of the UF6 gas to enhance spectral selectivity. chemeurope.comwikipedia.orgwikipedia.org While promising for its potential for low energy consumption and high selectivity, engineering challenges and scale-up have historically hindered widespread commercial adoption. wikipedia.orgnrc.govoptica.org

Aerodynamic Separation Processes: These methods, such as the separation nozzle process and the vortex tube process, utilize high-speed gas streams of UF6 mixed with a light carrier gas (like hydrogen or helium) passed through curved-wall geometries or nozzles. un.orgwisc.edukit.eduworld-nuclear.orgdoe.govipinst.orgiaea.org The generated centrifugal forces or pressure gradients lead to isotopic separation. The separation nozzle process, for example, involves deflecting a jet of UF6 mixed with hydrogen. kit.eduannualreviews.org These processes require thousands of stages, similar to gaseous diffusion, and are generally more energy-intensive than gas centrifuges. world-nuclear.org

Data Tables

Table 1: Comparison of Uranium Isotope Separation Technologies

Table 2: Energy Consumption Comparison

ProcessEnergy Consumption (kWh/SWU)Notes
Gaseous Diffusion2400 - 2500High energy intensity due to compressors and heat exchangers.
Gas Centrifuge50 - 60Significantly more energy-efficient than gaseous diffusion.
Separation Nozzle~4000More energy-intensive than centrifuges, but less than diffusion.
MLISPotentially lowSpecific industrial-scale figures are less commonly cited; generally considered energy-efficient.

Compound List

Uranium hexafluoride (UF6)

Uranium-235 (235U)

Uranium-238 (238U)

Uranium-234 (234U)

Uranium pentafluoride (UF5)

Hydrogen fluoride (B91410) (HF)

Uranyl fluoride (UO2F2)

Uranium tetrafluoride (UF4)

Depleted Uranium Hexafluoride Duf6 Long Term Management Strategies

Engineering Analysis of DUF6 Storage Systems

The primary method for storing DUF6 is in large carbon steel cylinders. These cylinders are stored outdoors in designated yards, making them susceptible to environmental conditions. An active cylinder management program is in place, which includes routine inspections, maintenance, and corrosion studies to ensure the continued integrity of the storage system.

The structural integrity of the storage cylinders is a critical component of safe DUF6 management. The cylinders, fabricated from pressure vessel grade steel, come in both thin-wall (5/16-inch) and thick-wall (5/8-inch) versions. The primary threat to cylinder integrity is external corrosion from exposure to the atmosphere.

Several factors can accelerate corrosion, including contact with the ground, accumulation of debris and water, and damage during handling. Investigations have shown that cylinders in direct contact with the ground experience accelerated corrosion and pitting, which can significantly reduce wall thickness. Finite element stress analysis and fracture mechanics are employed to assess the structural integrity of cylinders, taking into account potential degradation from these mechanisms.

While internal corrosion from solid DUF6 is generally negligible, the presence of moisture can lead to the formation of hydrofluoric acid (HF), which is highly corrosive to the steel cylinders. A breach in a cylinder allows atmospheric moisture to react with the DUF6, forming uranyl fluoride (B91410) and HF. While the solid reaction products can initially plug the breach, the slow release of HF can enlarge it over time.

Cylinder Inspection Defect Criteria:

Defect Category Examples Inspection Frequency
Degraded State Heavy scale, poor yard drainage, ground contact, scale in protective skirt Annual

This table is based on inspection program details outlined in technical reports.

Given that DUF6 cylinders are stored in outdoor yards, environmental control is focused on mitigating the factors that contribute to corrosion. Proper yard drainage is essential to prevent water accumulation around the base of the cylinders. Cylinders are intended to be supported by chocks to avoid direct ground contact.

The management strategy includes preparing cylinders for shipment to long-term storage facilities which could include yards, buildings, or even underground mines. The design of these facilities would incorporate lessons learned from current outdoor storage, with an emphasis on minimizing exposure to corrosive elements.

Advanced Conversion and Stabilization Technologies for DUF6 Stockpiles

A cornerstone of the long-term management strategy is the conversion of DUF6 into more chemically stable forms, primarily uranium oxides. This conversion mitigates the chemical hazard associated with the reactivity of DUF6 with moisture. The process also yields aqueous hydrofluoric acid (AqHF) as a coproduct, which has industrial applications.

The DOE operates DUF6 conversion facilities at both the Paducah and Portsmouth sites. These facilities are designed to safely and efficiently process the large inventory of DUF6. The conversion process involves several integrated steps:

Cylinder Handling and Vaporization: Cylinders are transported to the facility where the solid DUF6 is heated in autoclaves and vaporized.

Conversion: The gaseous DUF6 is reacted with steam and hydrogen in a fluidized bed reactor to produce uranium oxide powder.

Oxide Powder Handling: The resulting uranium oxide is collected and packaged into containers for storage or disposition.

Hydrofluoric Acid Recovery: The hydrofluoric acid co-product is recovered and transferred for industrial use.

Recent modernizations to these facilities include the installation of new "cold box" systems. This upgrade is designed to improve efficiency by more reliably removing residual uranium hexafluoride from cylinders, reducing processing time by an estimated two to three hours per cylinder.

DUF6 Conversion Facility Operational Data:

Facility Location Operator Processing Capacity (Cylinders/Year) Estimated Inventory Processing Time
Paducah, KY Mid-America Conversion Services, LLC (MCS) N/A ~30 years

This table is based on information from the Department of Energy and its operating contractors.

Once DUF6 is converted to uranium oxide (primarily U3O8), this more stable powder must be managed for long-term storage or disposal. Solidification and immobilization (S/S) techniques are employed to create a durable, monolithic waste form that is resistant to leaching.

Cementation is a widely used S/S technology for radioactive materials, including uranium products. This process involves mixing the uranium oxide with cementitious materials, such as Portland cement, to create a solid matrix. The resulting concrete-like form provides structural strength and radiation shielding, encapsulating the radioactive material. Research is ongoing to enhance cementation technologies by using different additives and specialized cements to improve the long-term performance and durability of the solidified waste form.

Other techniques, such as vitrification (incorporating the waste into a glass matrix) and ceramization, have also been developed for high-level radioactive wastes and could be applicable. These processes generally involve high temperatures to create a very durable and leach-resistant product.

Disposition Pathways for Depleted Uranium Materials

The final stage of managing depleted uranium involves its ultimate disposition. Several pathways are considered, ranging from reuse to disposal. The preferred approach is to find beneficial uses for the material.

Potential uses for converted depleted uranium oxide or metal include:

Radiation Shielding: Depleted uranium is a very dense material, making it effective for radiation shielding in casks for storing and transporting spent nuclear fuel and high-level waste.

Fuel Dilution: It can be used to blend down surplus highly enriched uranium.

Reactor Fuel: Depleted uranium can be a component in advanced reactor fuel cycles.

If no immediate use is identified, the converted uranium oxide is safely stored for potential future applications. The ultimate disposition pathway for material that is not reused is disposal as low-level radioactive waste. This would involve placing the solidified uranium oxide in a licensed near-surface disposal facility. The suitability of a particular disposal site depends on site-specific conditions, such as geology and hydrology, to ensure long-term performance and protection of the public. The converted depleted uranium oxide from the DOE facilities is currently shipped by rail for disposal at a licensed facility in Texas.

Geological Repositories for Stable Uranium Forms

A primary strategy for the long-term management of depleted uranium is its disposal in deep geological repositories after conversion to a stable chemical form. wikipedia.org This approach ensures the isolation of the material from the biosphere for extended periods. wikipedia.org

Conversion to Stable Forms:

Before disposal, DUF6 is chemically converted into a more stable compound, typically a uranium oxide like triuranium octoxide (U3O8) or uranium dioxide (UO2). nrc.govquora.com These oxide forms are chemically similar to naturally occurring uranium ore, are non-volatile, and are insoluble in water, which significantly reduces the risk of environmental contamination. ascelibrary.orgquora.com The deconversion process separates the volatile and reactive fluoride component, which can be recovered and has commercial value, from the uranium. nrc.gov

Repository Design and Function:

A deep geological repository is an underground facility constructed hundreds of meters deep within a stable geologic formation, such as granite, clay, or salt deposits. wikipedia.orgornl.gov The concept relies on a multi-barrier system, combining engineered and natural barriers to contain the waste. wikipedia.orgornl.gov

Engineered Barriers: These include the waste form itself (the stable uranium oxide), corrosion-resistant containers, and backfill materials like bentonite (B74815) clay that swell when wet to seal tunnels and prevent water flow. ornl.gov

Natural Barriers: The primary natural barrier is the host rock formation, chosen for its long-term stability, low water permeability, and geochemical properties that retard the movement of radionuclides. ornl.govcnsc-ccsn.gc.ca

Natural analogues, such as the Cigar Lake uranium deposit in Canada, demonstrate that radionuclides can be effectively contained within favorable geological formations for billions of years, providing confidence in the long-term safety of this disposal method. cnsc-ccsn.gc.ca

Depleted Uranium as a Repository Component:

Research has identified a unique application for depleted uranium oxides within geological repositories for high-level waste, such as spent nuclear fuel. osti.gov In this concept, depleted uranium oxide is used as a backfill material packed around the waste packages. This serves two main purposes:

Reduces Radionuclide Release: The depleted uranium backfill would saturate any intruding groundwater with uranium. This uranium-saturated water is less capable of dissolving the uranium in the spent fuel, thereby slowing the release of other embedded radionuclides. osti.gov

Prevents Nuclear Criticality: By absorbing neutrons, the depleted uranium in the backfill helps to prevent the possibility of a self-sustaining nuclear chain reaction (criticality) occurring within the repository over geological timescales. osti.gov

This innovative use turns a waste product into a safety feature for the disposal of more hazardous nuclear materials.

Table 1: Comparison of Uranium Forms for Long-Term Management
CompoundChemical FormulaKey Properties for DisposalRationale for Use
This compound (Depleted)DUF6Highly reactive with water, volatile, corrosive.Unsuitable for direct long-term disposal; requires conversion. oecd-nea.org
Triuranium OctoxideU3O8Chemically stable, solid, insoluble in water.A preferred stable form for disposal in geological repositories. ascelibrary.org
Uranium DioxideUO2Chemically stable, solid, insoluble in water, ceramic nature.A stable disposal form; also used as backfill in repositories. quora.comosti.gov

Potential Beneficial Re-Use Applications for Depleted Uranium (Excluding Direct Industrial Product Development)

Beyond direct disposal, several potential re-use applications for depleted uranium are being explored that leverage its unique nuclear and chemical properties without resulting in direct industrial products for commercial markets. These applications focus on the nuclear fuel cycle and advanced scientific research.

Fuel Cycle Applications:

Breeder Reactor Fuel: Depleted uranium, which consists almost entirely of the isotope uranium-238, can be used as a fertile material in fast neutron reactors, also known as breeder reactors. In these reactors, uranium-238 captures a neutron and is transmuted into plutonium-239, a fissile material that can then be used as fuel. world-nuclear.org This process significantly increases the energy extracted from the original mined uranium.

Mixed Oxide (MOX) Fuel: Depleted uranium dioxide can be mixed with plutonium dioxide (PuO2) recovered from reprocessing spent nuclear fuel to create Mixed Oxide (MOX) fuel. osti.gov This allows for the recycling of both plutonium and depleted uranium, turning waste streams into new fuel for conventional light-water reactors. osti.govworld-nuclear.org

Blending Down Highly Enriched Uranium (HEU): Depleted uranium can be blended with highly enriched uranium from dismantled nuclear weapons to produce low-enriched uranium suitable for use as fuel in commercial nuclear power plants. ieer.org This is a crucial non-proliferation application, converting weapons-grade material into a form usable for peaceful electricity generation.

Advanced Research and Niche Applications:

Catalysis: Recent research has demonstrated that depleted uranium can be incorporated into organometallic catalysts. foronuclear.org For example, a catalyst containing depleted uranium has been developed to convert ethylene (B1197577) into ethane, a fundamental process in the petrochemical industry. foronuclear.org This discovery opens a new field of chemical applications for depleted uranium, using its electronic properties to facilitate chemical reactions. foronuclear.org

Radiation Shielding in Casks: While shielding is a broad industrial application, its use in casks for spent nuclear fuel or high-level waste is a specific application directly related to managing nuclear materials. Depleted uranium's high density makes it an excellent material for shielding radiation. energy.govquora.com Using depleted uranium metal or oxide as a primary shielding material in these casks represents a significant potential use for the large existing inventory. energy.govieer.org

Table 2: Summary of Potential Beneficial Re-Use Applications for Depleted Uranium
Application AreaSpecific UseScientific Rationale
Nuclear Fuel CycleBreeder Reactor FuelUranium-238 is converted to fissile Plutonium-239 in a fast reactor. world-nuclear.org
Mixed Oxide (MOX) FuelServes as a matrix for recycled plutonium to create new reactor fuel. osti.gov
Blending Down HEUDilutes weapons-grade uranium to produce low-enriched fuel for power reactors. ieer.org
Advanced ApplicationsCatalysisUsed in organometallic compounds to catalyze chemical reactions (e.g., ethylene to ethane). foronuclear.org
Repository BackfillReduces radionuclide release and prevents criticality in high-level waste repositories. osti.gov

Interfacial Chemistry and Material Compatibility in Uf6 Systems

Corrosion Mechanisms of Metallic Substrates in UF₆ Environments

The interaction of UF₆ with metallic surfaces is a critical consideration for the long-term integrity and safety of handling facilities. iaea.org The gaseous form of UF₆ can react with common construction metals such as iron, copper, aluminum, and nickel alloys, leading to the formation of metal fluorides and nonvolatile uranium compounds. nrc.gov The suitability of a metal for UF₆ service often depends on its ability to form a stable, protective passive film that inhibits further corrosion. academie-sciences.frnrc.gov

The resistance of certain metals to UF₆ corrosion is attributed to the formation of a dense, adherent passive fluoride (B91410) layer on the metal surface. academie-sciences.fric.ac.uk This layer acts as a kinetic barrier, hindering the transport of reactants and thus slowing down the corrosion rate. ic.ac.uk Nickel and its alloys are particularly noted for their ability to form a protective nickel fluoride (NiF₂) film in fluorinating environments. academie-sciences.fric.ac.uk The integrity of this passive layer is crucial; a compact and non-porous film offers significant protection, whereas a brittle or porous layer allows UF₆ to diffuse through and continue to corrode the underlying metal. academie-sciences.fr

Studies on nickel alloys have shown that the stability of the passive film can be influenced by factors such as temperature and the presence of impurities in the metal. ic.ac.ukiaea.org For instance, intergranular corrosion has been observed in nickel at temperatures between 550 and 700°C, potentially due to impurities. iaea.org The presence of moisture can also compromise the protective nature of the fluoride film, as UF₆ reacts vigorously with water to produce highly corrosive hydrofluoric acid (HF) and uranyl fluoride (UO₂F₂). energyeducation.caenergy.govbris.ac.uk

The corrosion of pure iron in liquid UF₆ at 80°C results in a duplex fluoride scale composed of an inner iron(II) fluoride (FeF₂) layer and an outer uranium fluoride layer, which evolves from U₂F₉ to UF₅ over time. doi.org The kinetics of this corrosion can vary significantly, with impurities potentially catalyzing the reaction and leading to much thicker corrosion layers. doi.org

At elevated temperatures, the interaction between UF₆ and structural alloys becomes more pronounced. Research has shown that nickel and its alloys, such as Monel, exhibit superior resistance to high-temperature UF₆ corrosion compared to stainless steel, gold, and platinum, which are attacked much more rapidly above 500°C. iaea.org The corrosion rate of nickel is influenced by the volatilization of the metallic fluoride formed. iaea.org

Aluminum is also recognized for its good resistance to UF₆, which is attributed to the formation of a protective aluminum fluoride (AlF₃) surface layer. wikipedia.org This passivating layer effectively prevents further reaction between the metal and the UF₆ gas. academie-sciences.fr

Stainless steels, particularly those with high nickel content, generally show satisfactory to excellent resistance to UF₆ corrosion at moderate temperatures. osti.govemerald.com However, their performance can degrade at higher temperatures. iaea.org The corrosion resistance of various alloys is a critical factor in the design and operation of UF₆ handling systems, with materials being selected based on their ability to maintain passivity under specific process conditions. nrc.gov Materials with very low corrosion rates (e.g., <0.01 mils per year) are considered to have stable, passivated surfaces suitable for long-term service. nrc.gov

Table 1: Corrosion Rates of Various Metals in Uranium Hexafluoride

MaterialTemperature (°C)Corrosion Rate (mils per year)Observations
NickelUp to 600LowForms a protective fluoride film. academie-sciences.friaea.org
MonelUp to 600LowGood resistance at high temperatures. iaea.org
AluminumAmbientVery LowForms a passivating AlF₃ layer. academie-sciences.frwikipedia.org
Stainless Steel (high Ni)80LowGenerally good resistance. osti.govemerald.com
Stainless Steel> 500HighRapidly attacked at elevated temperatures. iaea.org
Ordinary Steel80ModerateSatisfactory resistance. emerald.com

Reactivity of Ceramic and Polymeric Materials with UF₆ Gas

The highly reactive nature of UF₆ gas necessitates careful selection of non-metallic materials for process components and containment systems. energy.gov

Ceramic materials are considered for use in high-temperature UF₆ environments, such as in certain nuclear reactor concepts. iaea.org Studies on the reaction of UF₆ gas with alumina (B75360) (Al₂O₃) and zirconia (ZrO₂) have been conducted to determine their suitability. iaea.org Alumina has been found to have acceptable compatibility with UF₆ at temperatures up to 1273 K (1000°C), forming a stable aluminum fluoride (AlF₃) scale. iaea.org However, at higher temperatures (1473 K or 1200°C), the reaction rate increases dramatically. iaea.org Zirconia, on the other hand, reacts rapidly with UF₆ at 1073 K (800°C) and is generally not suitable for high-temperature applications in UF₆ environments. iaea.org The maximum recommended service temperatures for alumina and zirconia in UF₆ are approximately 1273 K and 973 K, respectively. iaea.org

Polymeric materials generally exhibit poor compatibility with UF₆. energy.gov UF₆ is known to attack many plastics, rubbers, and coatings. energy.gov For instance, a commercial polyester (B1180765) was found to be seriously attacked and ultimately destroyed at 80°C in a UF₆ environment. emerald.com Some fluorinated polymers, such as Teflon, have shown better resistance, although absorption of UF₆ into the material has been observed. emerald.com The compatibility of polymeric materials is highly dependent on their specific chemical composition and the operating conditions. researchgate.net

The degradation of ceramic materials in UF₆ typically involves the chemical conversion of the oxide to a metal fluoride, leading to weight loss and changes in microstructure. iaea.org The rate of this reaction is a key factor in predicting the material's lifespan. For alumina, the formation of a stable fluoride scale can slow down further degradation, but this protection breaks down at very high temperatures. iaea.org

For polymeric materials, degradation in a UF₆ environment can occur through several pathways, including chemical attack by UF₆ itself or by its hydrolysis product, HF. energy.govmdpi.com The strong oxidizing and fluorinating properties of UF₆ can lead to the breaking of polymer chains and the formation of volatile or non-volatile fluoride compounds. academie-sciences.fr The presence of hydrogen in the polymer structure makes it particularly susceptible to reaction. bris.ac.uk The lifespan of a polymeric component in a UF₆ system is often limited and must be carefully evaluated based on empirical data and understanding of the degradation mechanisms. mdpi.comresearchgate.net

Adsorption and Surface Phenomena of UF₆ on Sorbents and Filters

Sorbents and filters are essential for the purification of UF₆ streams and for capturing any releases to the environment. researchgate.netiaea.org The effectiveness of these materials relies on the specific adsorption and surface reactions with UF₆.

Commonly used sorbents for trapping UF₆ include sodium fluoride (NaF) and various forms of alumina (H-151, XF-100, F-1). iaea.orgosti.gov The selection of a sorbent depends on factors such as capacity, reaction kinetics, and requirements for regeneration and uranium recovery. iaea.org

Sodium fluoride traps UF₆ through a chemisorption process, forming a solid complex (UF₆·2NaF). abacc.org.brresearchgate.net This reaction can be reversed by heating, allowing for the recovery of UF₆. abacc.org.br Studies have shown that the optimal adsorption temperature for UF₆ on NaF is between 100 and 150°C. researchgate.net

Table 2: Comparison of Sorbents for this compound Trapping

Sorbent MaterialTrapping MechanismKey Characteristics
Sodium Fluoride (NaF)Chemisorption (forms UF₆·2NaF complex)Reversible by heating, allowing for UF₆ recovery. abacc.org.br Optimal adsorption at 100-150°C. researchgate.net
Alumina (Al₂O₃)Hydrolysis with adsorbed waterForms non-volatile UO₂F₂ and AlF₃. abacc.org.branl.gov High surface area enhances trapping efficiency. abacc.org.br
Activated CarbonAdsorption/ReactionCan be used for trapping UF₆. anl.gov

Development of Chemical Filters for UF6 Purification and Impurity Removal

The purification of this compound (UF6) is a critical step in the nuclear fuel cycle, essential for ensuring the efficiency and safety of the uranium enrichment process. UF6 produced from uranium oxide concentrates can contain various impurities that must be removed. world-nuclear.org These impurities can include other volatile metal fluorides and oxyfluorides which can interfere with the enrichment process or corrode equipment. acs.org Consequently, several methods for UF6 purification have been developed, with chemical filtration through selective sorption being a key technology.

Distillation is a common technique used to separate UF6 from impurities that have different volatilities. world-nuclear.orgresearchgate.net However, for impurities with volatilities close to that of UF6, chemical filtration or sorption methods are more effective. These methods utilize materials that selectively react with or adsorb impurities, trapping them while allowing the purified UF6 gas to pass through.

Research has focused on various sorbent materials for their efficacy in removing specific contaminants. For instance, granulated sodium fluoride (NaF) and magnesium fluoride (MgF2) have been studied for the removal of niobium pentafluoride (NbF5), a fission product impurity. researchgate.net Studies determined the capacity of granulated sodium fluoride for NbF5 at 100°C and 400°C, and of magnesium fluoride at 125°C. researchgate.net Sodium fluoride heated to 400°C was found to be suitable for decontaminating UF6 from NbF5. researchgate.net

Other problematic impurities include volatile compounds of elements like vanadium and molybdenum. Vanadium oxyfluoride (VOF3) and molybdenum hexafluoride (MoF6) are common impurities that can be present in crude UF6. acs.org Selective sorption techniques have been developed to remove these and other compounds. iaea.org The process often involves passing the gaseous UF6 stream through a bed of sorbent material under controlled temperature and pressure conditions. The choice of sorbent and the operating conditions are tailored to target specific impurities based on their chemical reactivity and physical properties.

Beyond sorption, desublimation is another purification technique employed. This process involves the direct transition of UF6 from a gas to a solid phase on a cooled surface. researchgate.net By carefully controlling the temperature of the desublimation surface, it is possible to selectively condense UF6, leaving more volatile impurities in the gas phase. researchgate.net Heat discharge desublimators and multi-chamber devices are considered among the most efficient designs for this purpose. researchgate.net

The table below summarizes findings on various chemical filtration and purification methods for UF6.

MethodTarget ImpuritySorbent/Process DetailOperating TemperatureSource
SorptionNiobium Pentafluoride (NbF5)Granulated Sodium Fluoride (NaF)400°C researchgate.net
SorptionNiobium Pentafluoride (NbF5)Granulated Magnesium Fluoride (MgF2)125°C researchgate.net
DistillationGeneral Volatile ImpuritiesTwo-stage fractional distillationVaries world-nuclear.org
DesublimationGeneral Volatile ImpuritiesCondensation of UF6 gas to solid on cooled surfacesVaries researchgate.net

Carbon-Based Materials for UF6 Storage and Sequestration

While industrial-scale long-term storage of this compound, particularly depleted UF6, utilizes large carbon steel cylinders, research into alternative materials for storage, transport, and sequestration is ongoing. science.goviaea.org Among these, carbon-based materials, especially activated carbon, have been investigated for their potential to adsorb UF6 gas. researchgate.netiaea.org This is particularly relevant for applications such as trapping UF6 in effluent gas streams or for developing new storage and transportation concepts.

Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for a wide range of gases. ekb.eg Studies have been conducted to characterize the adsorption of UF6 onto different types of activated carbon under various conditions. researchgate.netiaea.org Research has shown that activated carbon has a significant capacity for UF6 adsorption. iaea.org

The adsorption process is influenced by temperature and pressure. Investigations into the thermodynamics of UF6 adsorption on activated carbon have shown the process to be exothermic, feasible, and spontaneous. iaea.org The kinetics of the adsorption have also been studied, with findings indicating that the process is well-described by a pseudo-second-order rate equation. researchgate.netiaea.org This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. nih.gov

Equilibrium data from these studies have been analyzed using various isotherm models, including the Langmuir, Freundlich, and Henry equations. iaea.org The results consistently show that the Langmuir isotherm model provides the best fit for the equilibrium data. researchgate.netiaea.org This model assumes monolayer adsorption onto a surface with a finite number of identical sites.

The maximum adsorption capacity is a key parameter for evaluating the effectiveness of an adsorbent. Studies on three different types of activated carbon at 20°C demonstrated significant UF6 uptake. iaea.org The findings from these studies are summarized in the data table below.

Activated Carbon TypeMaximum Adsorption Capacity (mg UF6 / g Carbon)TemperatureBest Fit Isotherm ModelSource
Type 1338720°CLangmuir iaea.org
Type 2219820°CLangmuir iaea.org
Type 3277120°CLangmuir iaea.org

The high adsorption capacity of activated carbon suggests its potential as a medium for the safe storage and sequestration of UF6. The development of such carbon-based systems could offer advantages in managing UF6 inventories and in treating waste streams containing this compound.

Advanced Analytical Methodologies for Uranium Hexafluoride Characterization

Isotopic Composition Analysis of UF₆

The precise measurement of the isotopic composition of uranium, particularly the abundance of the fissile isotope ²³⁵U, is critical for both commercial and safeguarding purposes. Several sophisticated techniques are utilized for the isotopic analysis of UF₆.

High-precision mass spectrometry stands as the cornerstone for the accurate determination of uranium isotopic ratios in UF₆. These methods can be broadly categorized into those that analyze UF₆ directly in its gaseous form and those that analyze it after conversion to a liquid or solid form.

Gas Source Mass Spectrometry (GSMS) directly analyzes UF₆ gas, offering a streamlined process for enrichment facilities. Modern instruments, such as the URANUS mass spectrometer, are capable of measuring not only the major isotope ratio (²³⁵U/²³⁸U) but also the minor isotope ratios of ²³⁴U and ²³⁶U. researchgate.net Methodologies like the "single standard" and the "double standard" (DS) are employed to achieve high precision. researchgate.netazmanco.comazmanco.com A memory-corrected double standard (MCDS) method has been developed to account for memory effects within the instrument, which is particularly important when analyzing samples with varying isotopic compositions. researchgate.net

Thermal Ionization Mass Spectrometry (TIMS) is a well-established technique that provides high-precision isotopic analysis. thermofisher.comcapes.gov.brnrc.govnrc.gov For UF₆ analysis, the sample is first hydrolyzed to a uranyl nitrate (B79036) solution. TIMS offers excellent sensitivity, enabling the analysis of very small samples. capes.gov.br The "modified total evaporation" (MTE) method, often used in conjunction with TIMS, enhances the precision of minor isotope measurements. researchgate.net While TIMS provides superior performance for minor isotope ratios, GSMS is often preferred for the major ²³⁵U/²³⁸U ratio in UF₆ samples. researchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) , particularly multicollector ICP-MS (MC-ICP-MS), is another powerful technique for uranium isotopic analysis from hydrolyzed UF₆ solutions. thermofisher.comthermofisher.com This method offers high sample throughput, with the capability to measure dozens of samples within a few hours. thermofisher.comthermofisher.com While it can achieve relative uncertainties of better than 0.1% for ²³⁵U, the precision for minor isotopes like ²³⁴U and ²³⁶U is typically lower. thermofisher.comthermofisher.com

TechniqueSample FormKey AdvantagesTypical Precision (²³⁵U)
Gas Source Mass Spectrometry (GSMS)Gaseous UF₆Direct analysis, streamlined for enrichment facilitiesHigh
Thermal Ionization Mass Spectrometry (TIMS)Uranyl Nitrate Solution (from hydrolyzed UF₆)High precision for minor isotopes, high sensitivityVery High
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Uranyl Nitrate Solution (from hydrolyzed UF₆)High throughput, automatedHigh

Laser-Induced Breakdown Spectroscopy (LIBS) is an emerging analytical technique that offers the potential for rapid, in-field isotopic analysis of UF₆. ornl.govresearchgate.netosti.gov This method involves focusing a high-energy laser pulse onto the gaseous UF₆ sample, creating a plasma. The light emitted from the plasma is then analyzed to determine the isotopic composition. osti.gov

A significant challenge in the application of LIBS to UF₆ is the complex and congested uranium emission spectrum, which can make it difficult to resolve the isotopic shifts of ²³⁵U and ²³⁸U. researchgate.netescholarship.org Furthermore, self-absorption of the emitted light can introduce biases in the measured isotopic ratios. researchgate.netescholarship.org Researchers are actively investigating methods to mitigate these challenges, such as optimizing experimental parameters like gas pressure and laser energy, and developing advanced spectral fitting algorithms. escholarship.orgosti.gov The design of specialized, portable gas cells that are compatible with the reactive nature of UF₆ is also a key area of development for fieldable LIBS applications. ornl.govosti.gov

ChallengeDescriptionMitigation Strategy
Spectral CongestionOverlapping of numerous uranium emission lines, making isotopic resolution difficult. researchgate.netescholarship.orgUse of high-resolution spectrometers and advanced spectral analysis techniques. osti.gov
Self-AbsorptionAbsorption of emitted light by atoms in the plasma, leading to inaccurate intensity measurements. researchgate.netescholarship.orgOptimization of laser energy and sample pressure; use of alternative spectral lines with minimal self-absorption. escholarship.orgosti.gov
Chemical Reactivity of UF₆UF₆ is a corrosive and reactive gas, requiring specialized handling and containment. ornl.govresearchgate.netDevelopment of chemically compatible and robust sample cells. ornl.govosti.gov

Purity Assessment and Impurity Profiling of UF₆

The purity of UF₆ is a critical parameter, as certain impurities can adversely affect the enrichment process and the quality of the final nuclear fuel. academie-sciences.fr A variety of analytical techniques are employed to identify and quantify these impurities.

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the online, non-destructive analysis of gaseous UF₆ purity. xml-journal.netdoaj.org This technique relies on the principle that different molecules absorb infrared radiation at specific frequencies, creating a unique spectral fingerprint. For UF₆, the absorption peak at 1150 cm⁻¹ can be used for its quantitative analysis. xml-journal.netdoaj.org

The pressure of the gas sample has a direct impact on the characteristic peak area and must be carefully controlled and accounted for in the purity calculations. xml-journal.netdoaj.org FTIR can be used to analyze UF₆ purity over a wide range of concentrations and under low-pressure conditions. xml-journal.netdoaj.org This method is also effective for monitoring the removal of specific impurities, such as hydrogen fluoride (B91410) (HF), during purification processes. osti.govornl.gov

Metallic impurities in UF₆ can arise from the original uranium ore or from corrosion of equipment during production and handling. academie-sciences.frunt.edu Spectrographic analysis is a standard method for the determination of these metallic impurities. nrc.gov This technique typically involves the thermal excitation of the sample, causing the metallic impurities to emit light at characteristic wavelengths. The intensity of this emitted light is proportional to the concentration of the impurity.

Volatile impurities in UF₆, which have boiling points close to that of UF₆ itself, can be particularly challenging to remove. iaea.org Chromatographic separation techniques are employed to separate and quantify these impurities.

Gas chromatography has been studied for the analysis of UF₆ at low temperatures, using columns with polytrifluoromonochloroethylene oils as the liquid phase. iaea.org This method allows for the separation of UF₆ from other volatile compounds based on their differential partitioning between the stationary and mobile phases.

Rectification , a fractional distillation process, is another technique used for the separation and purification of UF₆ from volatile fluorides. iaea.org This method is based on the differences in the boiling points of the components in the mixture.

Advanced Sampling and Sample Preparation Techniques for UF6 Analysis

The accurate and precise characterization of uranium hexafluoride (UF6) is paramount for nuclear safeguards and the management of the nuclear fuel cycle. Traditional methods for sampling and analysis, while reliable, can be cumbersome, time-consuming, and involve the transport of hazardous materials. Consequently, advanced methodologies are continuously being developed to enhance efficiency, reduce sample size, and enable on-site or near-field analysis. These techniques are broadly categorized into destructive and non-destructive assays, with a significant focus on innovative sampling preparation that transforms the volatile and corrosive UF6 into more stable and manageable forms for subsequent analysis.

Destructive Assay Sampling Methodologies

Destructive assay (DA) remains a cornerstone for the verification of uranium content and isotopic composition in UF6, providing the highest levels of accuracy and precision. abacc.org.br This involves taking a physical sample of the material for chemical analysis. abacc.org.br Historically, this has entailed the collection of gram-quantity UF6 samples during inspections, which are then stored and transported to off-site analytical laboratories. inmm.orginmm.orgpnnl.gov However, this traditional approach presents logistical challenges, including long shipping times and increasingly stringent regulations on the transport of radioactive and corrosive materials. inmm.orgpnnl.gov

To address these challenges, a new generation of DA sampling technologies has been developed. These methods aim to collect significantly smaller UF6 samples and convert them into safer, chemically stable uranium compounds, thereby simplifying handling and transportation. inmm.org Notable examples include the Single-Use Destructive Assay (SUDA) sampler, the Planar Alumina-based Deposition for Destructive Analysis (PADDA) sampler, and the Handheld Operation Rapid Uranium Sampler (HORUS). inmm.org

The SUDA sampler, developed by Pacific Northwest National Laboratory, is designed for direct attachment to existing UF6 sampling taps at processing facilities. inmm.orgpnnl.gov It utilizes a substrate coated with a zeolite film to capture gaseous UF6. inmm.orgpnnl.gov The UF6 reacts with the zeolite, undergoing controlled hydrolysis to form the more stable and less hazardous solid compound, hydrated uranyl fluoride (UO2F2•nH2O). inmm.orgpnnl.gov This in-situ conversion facilitates easier and safer shipping, often under less restrictive transport regulations. inmm.org The collected samples are then subjected to analysis, typically by mass spectrometry, to determine the uranium's isotopic composition. inmm.org Research has focused on optimizing the relationship between sampling conditions and the amount of uranium collected, including controlling the uranium-mass-to-zeolite ratio. pnnl.gov

The following table summarizes the key features of traditional and advanced destructive assay sampling methodologies for UF6.

FeatureTraditional UF6 SamplingAdvanced UF6 Sampling (e.g., SUDA)
Sample Size Gram-quantityMilligram to microgram quantity
Chemical Form During Transport This compound (UF6)Stable, non-volatile uranium compounds (e.g., UO2F2•nH2O)
Handling Requirements Specialized equipment for corrosive and radioactive gasSimplified handling of a solid, more stable material
Transport Regulations Stringent (e.g., UN3507)Less restrictive (e.g., UN2910 excepted radioactive material)
Potential for On-site Analysis LimitedEnhanced, with sample geometries tailored for field methods

Cryogenic Layering and In Situ Spectroscopic Analysis

A significant challenge in the study of UF6 chemistry, particularly its reaction with water (hydrolysis), is the rapid reaction rate, which makes it difficult to observe intermediate chemical species. frontiersin.orgornl.govosti.gov Understanding these intermediates is crucial for nuclear safeguards and forensics, as the hydrolysis of UF6 to form uranyl fluoride (UO2F2) particulates is a key signature of undeclared nuclear activities. frontiersin.orgornl.gov

Cryogenic layering coupled with in situ spectroscopic analysis has emerged as a powerful technique to overcome this challenge. frontiersin.orgornl.gov By cooling the reactants to cryogenic temperatures, the rate of the hydrolysis reaction is significantly reduced, allowing for the direct observation of transient intermediate compounds. frontiersin.orgornl.govosti.govresearchgate.net This method typically involves layering the reactants onto a substrate at cryogenic temperatures and then continuously monitoring the sample with a technique like Fourier Transform Infrared (FTIR) spectroscopy as it is slowly warmed. frontiersin.org

During the controlled warming process, the FTIR spectrometer detects changes in the vibrational modes of the molecules, providing a real-time window into the chemical transformations occurring. frontiersin.org This has enabled the in situ observation of the conversion of UF6 to intermediate species such as uranium oxytetrafluoride (UOF4) and other long-lived intermediate complexes, before the final formation of UO2F2. frontiersin.orgornl.govosti.govresearchgate.net

The table below presents a summary of key infrared absorption bands observed during the cryogenic layering and FTIR analysis of UF6 hydrolysis.

Wavenumber (cm⁻¹)AssignmentObservation
590 - 630UF6Initial reactant, intensity decreases as the reaction proceeds. frontiersin.org
624UF6 antisymmetric stretching modeA central feature of the reactant. frontiersin.org
850Ice libration bandDecreases as water is consumed in the reaction. frontiersin.org
850 (narrow peak)IntermediateGrows in intensity following the decrease of the ice libration band. frontiersin.org
930IntermediateForms after the appearance of the 850 cm⁻¹ narrow peak. frontiersin.org
715, 780, 815Intermediate complexesAppear as the bands at 850 cm⁻¹ and 930 cm⁻¹ blue shift. researchgate.net

This methodology, supported by chemometrics to deconvolute the complex spectra, provides valuable kinetic and mechanistic data on the UF6 hydrolysis pathway. frontiersin.orgornl.govresearchgate.net

Environmental Disposition and Abatement Technologies for Uf6 and Its Reaction Products

Chemical Reactivity of UF6 with Atmospheric Moisture and Environmental Media

Uranium hexafluoride is a highly reactive compound, particularly in the presence of water. When released into the atmosphere, it rapidly reacts with ambient water vapor. This reactivity is the primary driver of its environmental disposition, transforming the gaseous UF6 into solid particulate matter and a corrosive gas, which dictates its subsequent transport and fate.

Hydrolysis Kinetics and Mechanisms of UF6 (Formation of Uranyl Fluoride (B91410) and Hydrogen Fluoride)

UF6(g) + 2H2O(g) → UO2F2(s) + 4HF(g) nih.govrsc.org

Kinetic studies have been conducted to understand the rate and mechanism of this critical reaction. Direct observation of the gas-phase hydrolysis under low-pressure conditions has revealed that the reaction rate is complex. nih.govrsc.org The rate equation has been determined to be half-order with respect to UF6 and second-order with respect to water. nih.govrsc.orgresearchgate.net

Rate = k[UF6]^0.5 [H2O]^2 nih.gov

The experimentally determined rate constant and reaction orders provide insight into the reaction mechanism. Computational studies initially suggested that the reaction between a single UF6 molecule and a single water molecule has a high energy barrier, which seems inconsistent with the observed rapid hydrolysis. nih.govresearchgate.net However, the experimentally determined second-order dependence on water suggests a mechanism involving multiple water molecules. The proposed mechanism involves the formation of a [UF6·2H2O] adduct, which significantly lowers the energy barrier for the reaction to proceed. nih.govrsc.orgrsc.org This adduct may form through separate reactions, potentially explaining the fractional order with respect to UF6. nih.govrsc.org The involvement of two or more water molecules helps to stabilize the transition state, facilitating the formation of the final products. ornl.gov

Table 1: Hydrolysis Reaction Kinetics of Gaseous UF6

ParameterValueReference
Reaction Order (UF6)0.5 nih.govresearchgate.net
Reaction Order (H2O)2 nih.govresearchgate.net
Rate Constant (k)1.19 ± 0.22 Torr⁻³/² s⁻¹ nih.govrsc.orgresearchgate.net

Particulate Formation and Aerosol Behavior of Hydrolysis Products (e.g., UO2F2)

The hydrolysis of UF6 results in the formation of solid UO2F2 particles, which exist as an aerosol. osti.govtandfonline.com The physical characteristics of this aerosol are critical for determining its transport in the environment. Research has shown that the formation and growth of these UO2F2 particles are strongly dependent on the availability of water vapor. ornl.govosti.gov

Higher concentrations of water molecules lead to both a greater number and a larger size of UO2F2 aerosol particles. ornl.gov Recent studies using advanced aerosol instrumentation and atomic force microscopy (AFM) have provided detailed measurements of these particles, revealing that they are typically in the nanometer range. ornl.govtandfonline.comornl.gov This contrasts with older measurements that suggested much larger particle sizes. tandfonline.comornl.gov

The size of the primary particles is a key variable. Under water-deprived or low-humidity conditions, the primary particle size has been estimated to be approximately 3.6 ± 0.4 nm. ornl.govtandfonline.com As humidity increases, the particle size distribution shifts, centering around 5 to 10 nm and potentially extending up to 20 nm. tandfonline.comornl.gov The ability to manipulate the size of UO2F2 particles by controlling water vapor availability has significant implications for industrial processes and environmental sampling. ornl.gov The growth rate of these aerosol particles has been estimated to be in the range of 0.05 ± 0.03 to 0.08 ± 0.04 nm/s. ornl.gov Besides UO2F2, the aerosol may also contain hydrated forms of uranyl fluoride and adsorbed hydrogen fluoride. ornl.govnrc.gov

Table 2: UO2F2 Particle Size from UF6 Hydrolysis

ConditionParticle Size RangeReference
Low Humidity / Water-Deprived~3 to 5 nm (peaked below 4 nm) ornl.govtandfonline.comornl.gov
Higher HumidityCentered around 5 to 10 nm (extending up to 20 nm) tandfonline.comornl.gov

Atmospheric Dispersion Modeling and Environmental Fate of UF6 Release Scenarios (Focus on chemical transport, not health risk)

In the event of an accidental release, the gaseous UF6 reacts with atmospheric moisture to form a dense, visible gray-white cloud composed of UO2F2 aerosol and HF gas. iaea.orgiaea.org Understanding the movement and dispersion of this cloud is essential for assessing the environmental impact.

Specialized atmospheric dispersion models have been developed to simulate the unique behavior of a UF6 release. A prominent model is the HGSYSTEM/UF6 code, which was specifically adapted to include the chemical and thermodynamic complexities of UF6 hydrolysis. iaea.orgosti.govosti.gov These models account for several key physical and chemical processes:

Chemical Reaction: The model incorporates the exothermic hydrolysis reaction, which generates heat and affects the buoyancy of the plume. iaea.orgiaea.org

Thermodynamics and Phase Changes: It accounts for phase changes of UF6, H2O, and HF, along with the associated energy changes. iaea.orgosti.gov

Dense Gas Effects: The initial plume is denser than air, leading to characteristic behaviors like gravity-driven spreading near the ground. iaea.orgosti.gov

Buoyancy: The heat released from the reaction can cause the plume to become buoyant, leading to "lift-off" from the ground. iaea.orgosti.gov

Aerosol Dynamics: The models simulate the transport of the UO2F2 particles formed during the reaction. iaea.org

These models are used to predict the trajectory and concentration of the chemical species downwind from a release point under various meteorological conditions. inmm.orginmm.org For releases that occur within a facility, transient compartment models are used to calculate the concentrations inside the building and the rate of release (source term) to the external environment through ventilation systems or breaches in the building's confinement. iaea.orgunt.edu The primary focus of these transport models is to determine the spatial and temporal distribution of the chemical contaminants (UO2F2 and HF) in the environment. iaea.orgiaea.org

Abatement and Remediation Strategies for Uranium Fluoride Contamination

Technologies and strategies have been developed to mitigate the impact of UF6 releases and to manage the waste streams from related industrial processes. These methods focus on neutralizing the reactive compounds and managing the resulting uranium and fluoride materials.

Chemical Neutralization and Immobilization of Contaminated Materials

For responding to accidental releases, systems using chemical absorbers have been designed to capture UF6 and its hydrolysis products. For example, emergency ventilation systems can be equipped with absorbers that effectively capture both gaseous UF6 and HF. proquest.com Reports describe the use of KhP-MD and KhP-MMD chemical absorbers that demonstrate high efficiency, capturing over 99.9% of UF6 and 99.97% of HF. proquest.com

For the remediation of soil and groundwater contaminated with uranium and fluoride compounds resulting from a release, various environmental technologies are applicable. These include adsorption using materials like biochar, ion exchange, and membrane filtration processes such as nanofiltration and reverse osmosis. mdpi.comresearchgate.netresearchgate.net Ion flotation, which uses surfactants to remove metal ions from water, has also been investigated as a potential method for remediating uranium-contaminated water. nih.gov

Waste Stream Management from Deconversion and Processing Activities

A significant waste stream in the nuclear fuel cycle is depleted this compound (DUF6), the "tails" from the uranium enrichment process. nrc.gov Because UF6 is not ideal for long-term storage due to its reactivity, a process called "deconversion" is employed to convert it into a more chemically stable form. nrc.govnrc.gov

The deconversion process separates the fluorine from the uranium, typically producing stable uranium oxides like triuranium octoxide (U3O8) or uranium dioxide (UO2). nrc.govworld-nuclear.org These oxide forms are suitable for long-term storage or disposal as low-level radioactive waste. nrc.govnrc.gov A key benefit of deconversion is the recovery of the fluoride component, often as anhydrous hydrogen fluoride (HF). nrc.gov This recovered HF is a valuable commercial product used in various industries, including the manufacturing of refrigerants, pharmaceuticals, and plastics. nrc.gov

Several industrial-scale deconversion facilities operate globally to manage the large inventories of DUF6. world-nuclear.orgoecd-nea.org This waste management strategy effectively mitigates the chemical hazard associated with storing large quantities of UF6 while recovering a valuable chemical resource. nrc.govworld-nuclear.org

Table of Chemical Compounds

Novel Applications and Future Research Directions for Uranium Hexafluoride

Explorations in Advanced Reactor Concepts Utilizing Gaseous UF₆ Fuels

The use of uranium hexafluoride in a gaseous state as a nuclear fuel is a key feature of several advanced reactor concepts. This approach offers potential advantages over traditional solid-fuel reactors, such as the possibility of continuous refueling and fission product removal. iaea.org

Self-Critical Nuclear Pumped Laser Systems

A significant area of research is the development of self-critical nuclear pumped laser (NPL) systems, where gaseous UF₆ acts as both the fissionable material and the energy source for the laser medium. nasa.govnasa.gov In these systems, the energy released from nuclear fission directly excites a lasing gas mixed with the UF₆, converting nuclear energy into coherent radiation with potentially high efficiency. nasa.gov

Conceptual designs for such systems have been studied analytically, establishing relationships between key parameters like reactor power, critical mass, neutron flux, and operating pressure. nasa.govnasa.gov One reference design features a 3.2 m³ lasing volume with a critical mass of 4.9 kg of U-235 in the form of UF₆. nasa.govnasa.gov This configuration is designed to operate in a steady-state mode at an average gas temperature of 600 K and a UF₆ partial pressure of 0.34 atm. nasa.govnasa.gov However, a major challenge is the quenching effect of UF₆ on the laser action, which has been observed in experiments with noble gas lasers. aiaa.org Studies indicate that UF₆ can deplete the atomic ions necessary for the lasing process. aiaa.org Furthermore, the optical opacity of gaseous UF₆ may limit laser operation to wavelengths greater than approximately 400 nm. nasa.gov

Table 1: Reference Conceptual Design Parameters for a Self-Critical Nuclear Pumped Laser System
ParameterValueReference
Lasing Volume3.2 m³ nasa.govnasa.gov
Critical Mass (U-235)4.9 kg nasa.govnasa.gov
Average Gas Temperature600 K nasa.govnasa.gov
UF₆ Partial Pressure0.34 atm nasa.govnasa.gov
Total Fission Power Level100 MW nasa.gov

Gaseous Core Reactor Design and Material Challenges

Gaseous core reactors using circulating UF₆ fuel present a paradigm shift from conventional solid-fuel designs, with potential applications in both space and terrestrial power generation. iaea.org The mobility of the gaseous fuel could allow for more efficient fuel cycles and enhanced safety features. iaea.org However, the realization of these concepts hinges on overcoming significant material challenges. inl.gov

The primary obstacle is the high chemical reactivity and corrosivity (B1173158) of UF₆ at the elevated temperatures required for reactor operation. iaea.org Research has shown that ceramic materials considered for reactor components, such as alumina (B75360) and zirconia, react with UF₆ at high temperatures. iaea.org Alumina forms stable aluminum fluoride (B91410) (AlF₃) scales and shows acceptable compatibility up to 1273 K, but its reaction rate increases dramatically at 1473 K. iaea.org Zirconia has been found to be less resistant, reacting rapidly with UF₆ at 1073 K. iaea.org These interactions necessitate the development of advanced materials that can withstand the harsh UF₆ environment without significant degradation. iaea.orgipinst.org

This compound as a Reagent in Specialized Chemical Synthesis

Beyond nuclear applications, the high reactivity of UF₆ makes it a subject of interest in specialized chemical synthesis, particularly as a powerful fluorinating agent.

Use as a Fluorinating Agent in Organic Chemistry

This compound has been demonstrated to be an active and selective oxidizing and fluorinating agent for a variety of organic compounds. acs.orgresearchgate.net In haloalkane solutions, it can effectively oxidize methyl ethers, benzylic alcohols, and other functional groups to produce carbonyl compounds. acs.org

Its utility as a fluorinating agent has been explored for converting oxygenated organic compounds, such as alcohols, into fluorocarbons. google.com For example, the feasibility of fluorinating ethanol (B145695) with UF₆ has been demonstrated, leading to the formation of Freon 161 and Freon 152 through the replacement of hydroxyl (OH) and C-H groups, respectively. researchgate.net In other studies, UF₆ has been used to convert aldehydes into acyl fluorides. osti.gov The reaction pathways can be complex; in some cases, UF₆ acts as a Lewis acid, promoting condensation reactions, while in the gas phase, it can cleave ketones to form acyl fluorides. osti.gov

Table 2: Reactivity of this compound with Organic Compounds
Organic SubstratePrimary Reaction TypeProductsReference
Methyl Ethers, Benzylic AlcoholsOxidationCarbonyl Compounds acs.org
EthanolFluorinationFreon 161, Freon 152 researchgate.net
AldehydesFluorinationAcyl Fluorides osti.gov
Ketones (gas phase)Cleavage/FluorinationAcyl Fluorides osti.gov
Benzyl EthersCleavageParent Alcohols acs.org

Investigations into Uranium Coordination Chemistry and Ligand Interactions

This compound is a Lewis acid and can accept fluoride ions to form complexes such as the heptafluorouranate(VI) anion, [UF₇]⁻. wikipedia.org Its interaction with various ligands and organic functional groups is an active area of theoretical and experimental research. Studies have investigated the intermolecular binding energies between UF₆ and over 50 different small organic molecules. acs.orgnih.gov These computational studies found that functional groups containing nitrogen, such as amines, exhibit the largest binding energies, while hydrocarbons and perfluorocarbons show the weakest interactions. acs.orgnih.gov The strength of these interactions is influenced by factors like the distortion of UF₆'s octahedral geometry upon complex formation. acs.org This research is crucial for understanding the fundamental chemistry of UF₆ and its potential for forming new coordination compounds.

Theoretical and Computational Studies of UF₆ Molecular Dynamics and Reactivity

Theoretical and computational methods are indispensable tools for understanding the complex behavior of this compound at the molecular level. These studies provide insights that are often difficult to obtain through experiments alone.

Molecular dynamics (MD) simulations have been employed to study the properties of UF₆ in its condensed phases, including pressure-induced phase transformations and the sublimation of crystalline UF₆. aip.orgpraiseworthyprize.org These simulations use empirical pair potentials to model the interactions between uranium and fluorine atoms, allowing for the investigation of material properties under various conditions. aip.org

Density Functional Theory (DFT) is another powerful computational tool used to investigate the electronic structure and reactivity of UF₆. nih.govrsc.org DFT calculations, which include relativistic effects, have been used to study the gas-phase mechanisms of UF₆ formation from lower uranium fluorides (UF₄ and UF₅). nih.govresearchgate.net These studies predict reaction pathways and identify electronic states involved in the conversion process. nih.govresearchgate.net Furthermore, computational studies have explored the hydrolysis of UF₆, a reaction of significant practical importance, providing detailed mechanisms for its reaction with water. rsc.orgaiche.orgrsc.org DFT has also been used to calculate the intermolecular potentials between UF₆ and various organic functional groups, providing a theoretical basis for the observed ligand interactions. acs.orgnih.govacs.org

Table 3: Summary of Theoretical and Computational Findings for UF₆
MethodologyArea of StudyKey FindingsReference
Molecular Dynamics (MD)Condensed PhasesModeled pressure-induced phase transformations and sublimation of crystalline UF₆. aip.orgpraiseworthyprize.org
Density Functional Theory (DFT)Reaction MechanismsInvestigated gas-phase conversion of UF₄ and UF₅ to UF₆; explored hydrolysis mechanisms. nih.govrsc.orgresearchgate.net
DFT / MP2Intermolecular InteractionsCalculated binding energies between UF₆ and >50 organic molecules; identified key interacting functional groups (e.g., amines). acs.orgnih.gov
DFTElectronic StructureComputed atomization energies and optimized molecular geometries, highlighting the importance of relativistic effects. acs.orgsouthampton.ac.uk

Relativistic Density Functional Theory Applications

Relativistic Density Functional Theory (DFT) has become an essential tool for the accurate theoretical modeling of this compound (UF6), a molecule where the profound influence of relativity on electronic structure and bonding cannot be ignored. The presence of the heavy uranium atom necessitates the inclusion of relativistic effects to properly understand its chemical and physical properties.

Studies employing relativistic DFT have demonstrated that these effects are crucial for accurately predicting molecular properties. For instance, calculations of the atomization energy of the UF6 monomer show a significant increase when relativistic effects are considered. One study found that relativistic calculations yielded atomization energies around 33.92 to 35.66 eV, an increase of approximately 50% compared to the non-relativistic result of 23.11 eV. southampton.ac.uk This highlights the substantial contribution of relativistic effects to the stability of the molecule.

Further research using relativistic discrete-variational Xα molecular orbital calculations has elucidated two primary relativistic effects on the valence levels of UF6: the splitting of energy levels and an upward energy shift of the molecular orbitals. researchgate.net The level splitting arises from the mixing of uranium atomic orbitals that have strong spin-orbit interactions, such as the U6p orbital. researchgate.net Concurrently, the upward energy shift is attributed to the increased screening of the nuclear charge and subsequent charge redistribution. researchgate.net These relativistic phenomena also lead to a remarkable strengthening of the U–F bond, as changes in the radial distributions of electrons decrease antibonding interactions while enhancing bonding ones. researchgate.net

The application of relativistic DFT extends to understanding the interactions and reaction mechanisms of UF6. For example, computational studies on the hydrolysis of UF6 require extremely high levels of theory, incorporating relativistic effects, to achieve results that align with experimental observations. tandfonline.com The theory is also applied to model the interactions between UF6 molecules, such as in the UF6 dimer, where potential energy curves and rotational barriers are computed to understand intermolecular forces. southampton.ac.uk

Table 1: Comparison of Calculated Atomization Energies for UF6 Monomer

Calculation LevelAtomization Energy (eV)
Non-relativistic (all-electron basis)23.11
Relativistic (RECP on U, ECP on F)33.92
Relativistic (RECP on U, all-electron basis on F)35.66
Ab initio Dirac-Fock13.71
Ab initio Dirac-Fock-Breit23.53
Ab initio Hartree-Fock (HF)23.27
Data sourced from a study on UF6 monomer and dimer within the density functional method. southampton.ac.uk

Molecular Modeling of UF6 Interactions with Surfaces and Other Species

Molecular modeling is a powerful methodology for investigating the interactions of this compound with various materials, which is critical for its handling, purification, and storage throughout the nuclear fuel cycle. academie-sciences.fr These computational techniques provide insights into intermolecular forces and surface reactivity that are often difficult to obtain through experimental means alone.

Interactions with Other Species:

The interactions between UF6 and other molecules have been systematically studied to predict binding energies and understand the nature of these non-covalent bonds. Research has been conducted on the intermolecular binding energies (IBEs) between UF6 and over 50 different small organic molecules using methods like Møller-Plesset perturbation theory (MP2) and dispersion-corrected DFT. acs.org These studies have characterized how different functional groups interact with UF6. Key findings indicate that organic functional groups containing only nitrogen heteroatoms result in stronger interactions and larger IBEs compared to those with oxygen or a mix of nitrogen and oxygen. acs.org In contrast, halogen-containing and standard hydrocarbon molecules exhibit the weakest IBEs with UF6. acs.org The strength of these interactions is partly determined by the degree to which the approaching molecule distorts the octahedral geometry of UF6. acs.org

Interactions with Surfaces:

The reactivity of UF6 with various surfaces is a major area of research, driven by industrial applications such as purification and storage, as well as concerns about corrosion. academie-sciences.frresearchgate.net UF6 comes into contact with numerous surfaces, including metallic substrates in fluorination reactors and storage containers, and the high-surface-area materials used in chemical filters. academie-sciences.frresearchgate.net

Molecular dynamics simulations have been employed to study the condensed phases of UF6 and its behavior under different pressures and temperatures, revealing details about its phase transformations. praiseworthyprize.org The reactivity of UF6 with metallic surfaces, such as cupronickel alloys and various steel grades, is a significant concern due to potential corrosion, especially in the presence of impurities like hydrogen fluoride (HF). academie-sciences.fracademie-sciences.fr Modeling efforts aim to understand the mechanisms of these surface reactions.

Furthermore, research has explored the use of carbon-based materials, specifically graphite (B72142), for the storage of depleted UF6. researchgate.net The intercalation of UF6 into graphite is a redox process where UF6 is reduced, leading to the formation of uranium pentafluoride (UF5) and graphite intercalation compounds. academie-sciences.fr This interaction is investigated to develop safer and more stable long-term storage solutions for the large quantities of depleted UF6 generated during the enrichment process. academie-sciences.fr

Table 2: Intermolecular Binding Energies (IBEs) of UF6 with Representative Functional Groups

Functional Group CategoryExample MoleculeInteraction Strength (IBE)
Nitrogen-only heteroatomsPyridineStronger
Oxygen-only heteroatomsFuranWeaker
Halogen-containingChlorobenzeneWeakest
HydrocarbonsBenzeneWeakest
This table provides a qualitative summary based on findings from computational screening of UF6 interactions with functionalized organic molecules. acs.org

Q & A

Q. What are the standard methodologies for synthesizing and purifying uranium hexafluoride in laboratory settings?

UF6 is typically synthesized by reacting uranium metal or oxides with elemental fluorine. For purification, fractional distillation under controlled pressure and temperature is employed due to UF6’s sublimation point (56.5°C at 1 atm). Analytical techniques like gas chromatography-mass spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) spectroscopy are used to verify purity and detect impurities such as Refrigerant-114 . ASTM standards (e.g., C761, C1219) provide protocols for chemical and radiochemical analysis .

Q. How do researchers safely handle and store this compound given its reactivity and toxicity?

UF6 reacts violently with water, releasing hydrofluoric acid (HF) and uranyl fluoride (UO2F2). Safety protocols mandate inert atmospheres (e.g., dry nitrogen), leak-tight containers (e.g., "2S" cylinders), and remote handling systems. Storage facilities must include secondary containment to mitigate accidental releases, as outlined in DOE safety analyses . Post-storage, defluorination processes convert UF6 into stable oxides like U3O8 for long-term disposal .

Q. What thermodynamic properties of UF6 are critical for modeling its behavior in gaseous diffusion processes?

Key properties include sublimation enthalpy (∆Hsub = 58.6 kJ/mol), vapor pressure (1.5 atm at 64°C), and isotopic mass-dependent phase equilibria. These parameters are essential for designing centrifuge or diffusion-based enrichment systems. NIST provides validated thermochemical data, such as molecular weight (352.019 g/mol) and structural coordinates, for computational modeling .

Advanced Research Questions

Q. How do radiolytic decomposition pathways of UF6 affect its stability during long-term storage?

Alpha radiation from uranium isotopes (e.g., <sup>234</sup>U) induces UF6 decomposition into UF5 and F2. Radiolysis studies show that UF5 concentrations remain negligible (10<sup>−7</sup> mol/mol UF6) under typical storage conditions, but gas-phase reactions with moisture or container materials may accelerate degradation. Computational models incorporating radiochemical yields (G-values) and isotopic composition are used to predict decomposition kinetics .

Q. What analytical approaches resolve contradictions in reported UF6 reaction kinetics with organic compounds?

Discrepancies in reaction rates (e.g., with hydrocarbons or alcohols) often arise from differences in experimental conditions (e.g., moisture levels, catalytic impurities). Researchers employ controlled-environment reactors coupled with in-situ FTIR or Raman spectroscopy to isolate variables. For example, trace HF can catalyze UF6-hydrocarbon reactions, altering activation energies by 15–20% .

Q. How can isotopic separation efficiencies be optimized in UF6 gas centrifuges?

Separation efficiency depends on pressure, rotor speed, and UF6 gas density. Computational fluid dynamics (CFD) models, calibrated using empirical data from pilot-scale centrifuges, optimize parameters like feed flow rates and countercurrent reflux. Studies report a separation factor (α) of ~1.3 for <sup>235</sup>UF6</sup>/<sup>238</sup>UF6 in single-stage systems, with cascades achieving α >10<sup>3</sup> .

Q. What environmental impact assessment frameworks are used for UF6 conversion facilities?

Life cycle assessment (LCA) models evaluate emissions, energy use, and waste generation across UF6 conversion stages (e.g., UF6 → UO2). Key metrics include global warming potential (GWP) from fluorine gas production and radiotoxicity of depleted uranium waste. Recent LCAs highlight that HF scrubbing systems reduce airborne emissions by 90%, but solid waste management remains a critical challenge .

Methodological Considerations

  • Contradiction Management : When conflicting data arise (e.g., UF6 hydrolysis rates), prioritize peer-reviewed studies with documented experimental conditions (pressure, purity, instrumentation) .
  • Safety Protocols : Adhere to ASTM/ISO standards for handling and analysis to ensure reproducibility and regulatory compliance .
  • Data Sources : Use NIST Chemistry WebBook for thermochemical data and DOE reports for accident scenario modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Uranium hexafluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.